molecular formula C17H19N5O2 B4959737 5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine

5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine

Cat. No.: B4959737
M. Wt: 325.4 g/mol
InChI Key: GBOBJMAMYOJHNP-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine is a complex organic compound with a unique structure that combines a methoxyphenyl group, an oxazole ring, and a triazine ring

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11(2)15-8-14(24-22-15)9-18-17-20-16(10-19-21-17)12-4-6-13(23-3)7-5-12/h4-8,10-11H,9H2,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOBJMAMYOJHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CNC2=NC(=CN=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone and an amide.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Triazine Ring: The triazine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a diamine and a nitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield various carbonyl compounds, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: The compound may influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methoxyphenyl)-1,2,4-triazine: This compound shares the triazine ring and methoxyphenyl group but lacks the oxazole ring.

    N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazine: This compound shares the triazine and oxazole rings but lacks the methoxyphenyl group.

Uniqueness

5-(4-methoxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1,2,4-triazin-3-amine is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

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